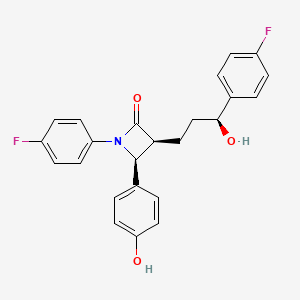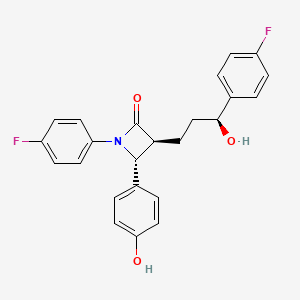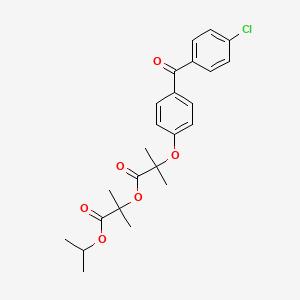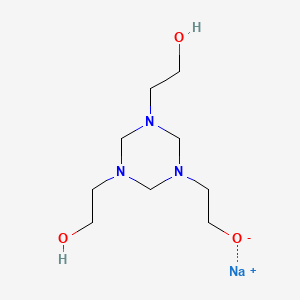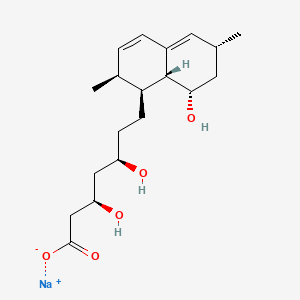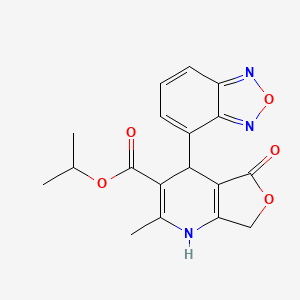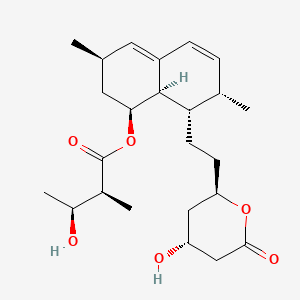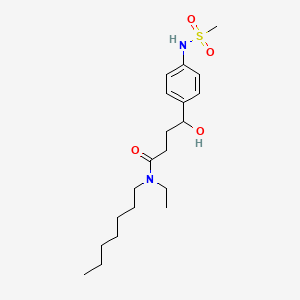
8-氯-1-甲基-2,3,6,7-四氢-1H-嘌呤-2,6-二酮
描述
“8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a fluorescent amine that can be used in spectroscopy to detect the presence of ammonia . It is also known as an impurity of Dimenhydrinate .
Molecular Structure Analysis
The molecular formula of “8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is C6H5ClN4O2 . The InChI Code is 1S/C6H5ClN4O2/c1-11-4(12)2-3(10-6(11)13)9-5(7)8-2/h1H3,(H,8,9)(H,10,13) .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 200.58 g/mol .科学研究应用
化学合成和立体化学:
- 嘌呤衍生物的甲基化和还原研究,包括 8-氯-1-甲基-2,3,6,7-四氢-1H-嘌呤-2,6-二酮,已被探索以了解它们的立体化学性质和反应模式 (Armarego & Reece, 1976)。
药物化合物中的杂质表征:
- 使用高效液相色谱和质谱分离和表征了 8-氯茶碱(一种与 8-氯-1-甲基-2,3,6,7-四氢-1H-嘌呤-2,6-二酮结构相关的化合物)中的杂质,有助于药物产品的质量控制 (Desai, Patel, & Gabhe, 2011)。
杂环体系的开发:
- 构建五环和六环杂环体系的研究涉及使用 8-氯-1-甲基-2,3,6,7-四氢-1H-嘌呤-2,6-二酮,表明其在合成复杂有机化合物中的用途 (Dotsenko, Sventukh, & Krivokolysko, 2012)。
合成用于生物应用的新型化合物:
- 已探索包括与 8-氯-1-甲基-2,3,6,7-四氢-1H-嘌呤-2,6-二酮相关的那些在内的氧杂蒽衍生物的合成,以获得潜在的抗哮喘活性,突出了该化合物在药物化学中的相关性 (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016)。
抗癌研究:
- 针对与 8-氯-1-甲基-2,3,6,7-四氢-1H-嘌呤-2,6-二酮结构相关的嘌呤二酮的设计、合成和测试的研究已经展开,以了解其潜在的抗癌活性,为肿瘤学领域做出贡献 (Hayallah, 2017)。
药理学研究:
- 已经对 8-氯-1-甲基-2,3,6,7-四氢-1H-嘌呤-2,6-二酮的衍生物作为二肽基肽酶 IV 抑制剂的潜力进行了研究,这是开发新药剂的一个相关领域 (Mo 等人,2015 年)。
安全和危害
作用机制
Target of Action
The primary targets of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione are the adenosine receptors . These receptors play a crucial role in various physiological processes, including neurotransmission and regulation of heart rate.
Mode of Action
The compound interacts with its targets by acting as an antagonist . This means it binds to the adenosine receptors and blocks their activity, preventing the normal function of these receptors.
Biochemical Pathways
The antagonistic activity of this compound affects the adenosine signaling pathway . This can lead to downstream effects such as altered neurotransmission and changes in heart rate.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific physiological context. For instance, in the nervous system, blocking adenosine receptors could lead to changes in neurotransmission . .
生化分析
Biochemical Properties
The biochemical properties of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione are not fully understood yet. It is known that this compound can interact with various enzymes and proteins. The nature of these interactions is complex and may involve binding to active sites or allosteric sites, leading to changes in the function of these biomolecules .
Cellular Effects
The effects of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione on cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione within cells and tissues are complex processes. It can interact with various transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Disclaimer: The information provided in this article is based on the current understanding and available resources. It is advised to refer to the latest research articles and reviews for the most recent and accurate information .
属性
IUPAC Name |
8-chloro-1-methyl-3,7-dihydropurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O2/c1-11-4(12)2-3(10-6(11)13)9-5(7)8-2/h1H3,(H,8,9)(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRIIIUEGRRBIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



